molecular formula C17H16N4O3 B7693647 N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7693647
M. Wt: 324.33 g/mol
InChI Key: OMWOCCTUYBYQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DMTO, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMTO is a yellow crystalline solid that is widely used in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline works by reacting with NO to form a highly fluorescent product. The mechanism of this reaction involves the reduction of the nitro group in N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline by NO, which leads to the formation of a highly fluorescent compound. The fluorescence of this product can be measured using various spectroscopic techniques, which allows for the detection of NO in biological systems.
Biochemical and Physiological Effects:
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism, making it an ideal candidate for use in biological systems. N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been shown to be stable in the presence of various biological molecules, including proteins and nucleic acids, further highlighting its potential use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its high selectivity for NO, which allows for the detection of NO in the presence of other reactive oxygen species. N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline also has a high quantum yield, which makes it highly sensitive to NO detection. However, one of the limitations of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its relatively low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several potential future directions for the use of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One potential application is the use of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a tool for studying the role of NO in various biological processes, including inflammation and cardiovascular disease. Another potential application is the development of new fluorescent probes based on the structure of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline for the detection of other reactive oxygen species. Overall, the unique properties of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline make it a promising candidate for various research applications in the field of biochemistry and pharmacology.

Synthesis Methods

N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using various methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethyl-4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

Scientific Research Applications

N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential use in various research applications. One of the most promising applications of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to selectively detect NO in the presence of other reactive oxygen species, making it an ideal candidate for NO detection in biological systems.

properties

IUPAC Name

N,N-dimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-5-4-6-12(9-11)16-18-17(24-19-16)13-7-8-14(20(2)3)15(10-13)21(22)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWOCCTUYBYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

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